2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methyl-imidazole ring, and a difluorophenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the chlorophenyl and difluorophenylacetamide groups. The reaction conditions typically require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups. Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and difluorophenyl groups play a crucial role in binding to these targets, while the imidazole ring may participate in catalytic or inhibitory activities. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 3-((4-Chlorophenyl)thio)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3OS/c1-24-16(11-2-4-12(19)5-3-11)9-22-18(24)26-10-17(25)23-15-7-6-13(20)8-14(15)21/h2-9H,10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQPDRSMHDNCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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